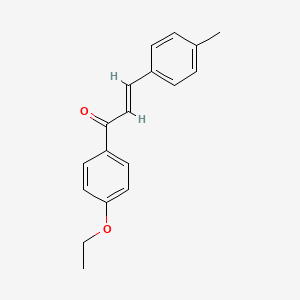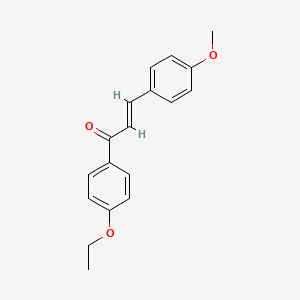![molecular formula C13H18FO5P B3106376 Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate CAS No. 158559-76-3](/img/structure/B3106376.png)
Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate
Descripción general
Descripción
Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate is a versatile chemical compound with the molecular formula C13H18FO5P. This compound is known for its complex properties and is used in various scientific research applications, including drug synthesis, catalysis, and material science.
Métodos De Preparación
The synthesis of Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate typically involves the reaction of 4-boronobenzaldehyde with n-butylamine in absolute ethanol, followed by the addition of diethyl phosphate . The reaction conditions include refluxing the mixture for 12 hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.
Análisis De Reacciones Químicas
Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Horner–Wadsworth–Emmons reaction, where it reacts with aldehydes to produce alkenylphosphonates as the major product . Common reagents used in these reactions include aldehydes and phosphonic acid derivatives. The major products formed from these reactions are alkenylphosphonates and 1,2-disubstituted E-alkenes.
Aplicaciones Científicas De Investigación
Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential biological activity and therapeutic applications.
Industry: It is used in catalysis and material science due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate involves its interaction with molecular targets and pathways in biological systems. The compound’s diethoxyphosphoryl group plays a crucial role in its reactivity and interaction with enzymes and other biomolecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate can be compared with similar compounds such as:
- {4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid monohydrate
- {4-[(diethoxyphosphoryl)(4-nitroanilino)methyl]phenyl}boronic acid
- Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications. This compound is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 4-(diethoxyphosphorylmethyl)-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FO5P/c1-4-18-20(16,19-5-2)9-11-7-6-10(8-12(11)14)13(15)17-3/h6-8H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAFOHSNCMFBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)C(=O)OC)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-(diphenylphosphinyl)-N,N-bis(4-methylphenyl)-1,1'-Biphenyl]-2-amine](/img/structure/B3106306.png)
![Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-](/img/structure/B3106314.png)

![4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B3106327.png)



![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)





